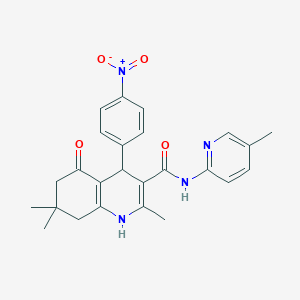
butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as NPD, and its molecular formula is C20H17NO7.
Aplicaciones Científicas De Investigación
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has numerous scientific research applications. It is widely used in the field of organic chemistry as a building block for the synthesis of other compounds. It is also used in the development of fluorescent sensors for the detection of metal ions such as copper and mercury. NPD has been shown to have potential applications in the field of photovoltaics as a sensitizer for dye-sensitized solar cells. Additionally, NPD has been studied for its potential use as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not well understood. However, it is believed that NPD may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are not well studied. However, some studies have shown that NPD may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. NPD has also been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is its ease of synthesis. This makes it a popular compound for use in lab experiments. Additionally, NPD has a high melting point, which makes it stable at high temperatures. However, one limitation of NPD is its poor solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are numerous future directions for the study of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential area of research is the development of more efficient synthesis methods for NPD. Additionally, further studies are needed to fully understand the mechanism of action of NPD and its potential applications in various fields. Future research could also focus on the development of new derivatives of NPD with improved solubility and other desirable properties. Finally, more studies are needed to determine the safety and toxicity of NPD, particularly in vivo.
In conclusion, butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a versatile compound with numerous scientific research applications. Its ease of synthesis and stability at high temperatures make it a popular compound for use in lab experiments. While much is still unknown about its mechanism of action and biochemical and physiological effects, NPD has shown promise in various fields, including organic chemistry, photovoltaics, and anti-cancer research. Further studies are needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the condensation reaction between 4-nitrobenzaldehyde and dimedone in the presence of a base such as sodium hydroxide. The resulting product is then esterified with butyl alcohol to obtain the final product. The synthesis method of NPD is relatively simple and straightforward, making it a popular compound for research purposes.
Propiedades
IUPAC Name |
butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-4-9-15-16(11-12)18(23)20(17(15)22)13-5-7-14(8-6-13)21(25)26/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSTIPHCZHEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)
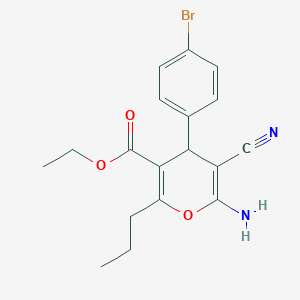
![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
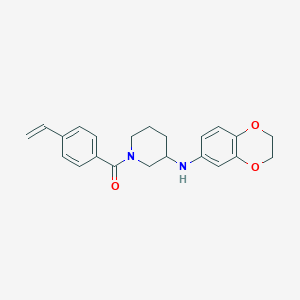
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
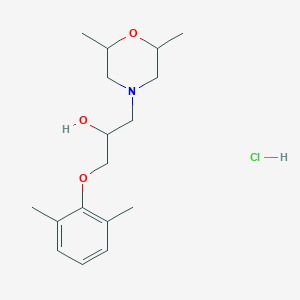
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
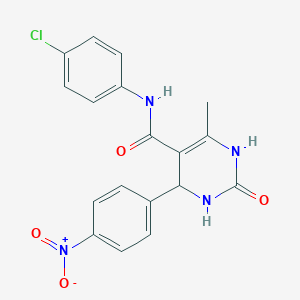
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
